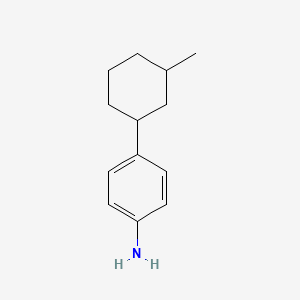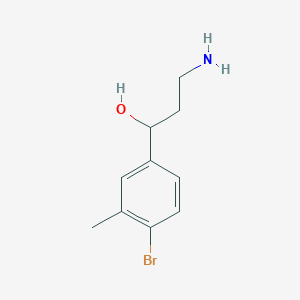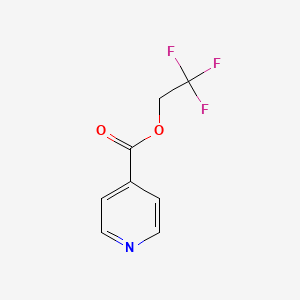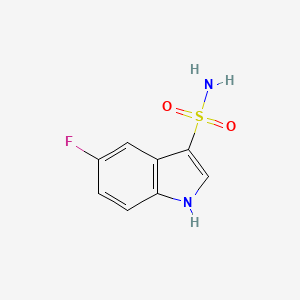![molecular formula C10H22N2O B13219374 (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide](/img/structure/B13219374.png)
(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a butan-2-yl amino group and two N,N-dimethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide typically involves the reaction of a suitable amine with a butanamide derivative. One common method is the reductive amination of a butanone derivative with an amine, followed by N,N-dimethylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various amine, alcohol, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylpropanamide
- (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylpentanamide
- (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylhexanamide
Uniqueness
(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide is unique due to its specific structural configuration and the presence of both butan-2-yl and N,N-dimethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H22N2O |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
(3R)-3-(butan-2-ylamino)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C10H22N2O/c1-6-8(2)11-9(3)7-10(13)12(4)5/h8-9,11H,6-7H2,1-5H3/t8?,9-/m1/s1 |
InChI-Schlüssel |
SZTQGYPRWBEZTD-YGPZHTELSA-N |
Isomerische SMILES |
CCC(C)N[C@H](C)CC(=O)N(C)C |
Kanonische SMILES |
CCC(C)NC(C)CC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoicacid](/img/structure/B13219293.png)

![7-{[ethyl(methyl)amino]methyl}-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13219312.png)
![1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid](/img/structure/B13219320.png)

![Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219333.png)





![1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13219355.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide](/img/structure/B13219371.png)
